molecular formula C14H15N3O4S B6415900 6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261939-95-0

6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6415900
CAS RN: 1261939-95-0
M. Wt: 321.35 g/mol
InChI Key: PPDLJSGIZSEFAD-UHFFFAOYSA-N
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Description

6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% (6-ASP 95%) is an organic compound of the picolinic acid family. It is a white crystalline solid with a molecular formula of C11H14N2O3S and a molecular weight of 246.3 g/mol. 6-ASP 95% is a versatile compound and has a wide range of applications in both research and industry. It is used as a reagent in organic synthesis, a fluorescent dye for imaging, and a fluorescent probe for the detection and quantification of molecules. In addition, 6-ASP 95% has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-ligand interactions, and signal transduction pathways.

Mechanism of Action

6-ASP 95% has been used as a fluorescent dye for imaging and a fluorescent probe for the detection and quantification of molecules. It is believed that the fluorescence of 6-ASP 95% is due to the presence of a sulfonamide group in its structure, which acts as an electron-withdrawing group and increases the electron density of the molecule. This increased electron density allows the molecule to absorb light at a longer wavelength and emit light at a shorter wavelength, resulting in fluorescence.
Biochemical and Physiological Effects
6-ASP 95% has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-ligand interactions, and signal transduction pathways. It has been used to study the binding of proteins to their ligands, as well as the effects of drugs on the activity of enzymes. In addition, 6-ASP 95% has been used to study the effects of drugs on signal transduction pathways, such as the MAPK pathway.

Advantages and Limitations for Lab Experiments

6-ASP 95% has several advantages as a fluorescent probe for lab experiments. It is a highly stable compound with a long shelf life and a high degree of purity. In addition, it is relatively non-toxic and has a low background fluorescence. However, there are some limitations to using 6-ASP 95% as a fluorescent probe. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the fluorescence of 6-ASP 95% is relatively weak compared to other fluorescent probes.

Future Directions

The use of 6-ASP 95% as a fluorescent probe has only recently been explored, and there are many potential future directions for its application. For example, it could be used to study the interactions between proteins and other molecules, such as DNA and RNA. In addition, 6-ASP 95% could be used to study the effects of drugs on signal transduction pathways and enzyme activity. Furthermore, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, 6-ASP 95% could be used to study the effects of light on biochemical and physiological processes, such as photosynthesis.

Synthesis Methods

6-ASP 95% is synthesized from the reaction of pyridine-3-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a white crystalline solid with a purity of 95%.

Scientific Research Applications

6-ASP 95% is a versatile compound and has a wide range of applications in scientific research. It has been used as a fluorescent dye for imaging, a fluorescent probe for the detection and quantification of molecules, and a reagent in organic synthesis. In addition, 6-ASP 95% has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-ligand interactions, and signal transduction pathways.

properties

IUPAC Name

6-amino-3-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-9(4-6-10)11-7-8-12(15)16-13(11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDLJSGIZSEFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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